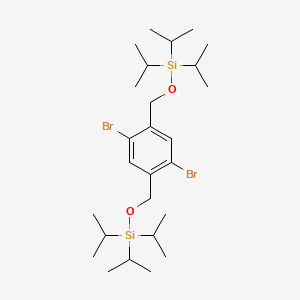
1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene: is an organosilicon compound characterized by the presence of bromine atoms and triisopropylsiloxymethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of triisopropylsiloxymethyl groups. One common method involves the bromination of 1,4-dimethylbenzene to form 1,4-dibromo-2,5-dimethylbenzene, which is then reacted with triisopropylsiloxymethyl chloride under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions: 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
科学的研究の応用
Chemistry: 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene is used as a building block in organic synthesis, particularly in the preparation of more complex organosilicon compounds
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s potential as a precursor for bioactive molecules is of interest. Researchers may explore its use in the synthesis of compounds with potential therapeutic properties.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
作用機序
The mechanism of action of 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene is primarily related to its ability to participate in chemical reactions. The bromine atoms and triisopropylsiloxymethyl groups can interact with various molecular targets, facilitating the formation of new bonds and the modification of existing structures. The specific pathways involved depend on the nature of the reactions and the reagents used.
類似化合物との比較
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,4-Dibromo-2,5-bis(decyloxy)benzene
Comparison: 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene is unique due to the presence of triisopropylsiloxymethyl groups, which impart distinct steric and electronic properties
特性
CAS番号 |
920966-74-1 |
|---|---|
分子式 |
C26H48Br2O2Si2 |
分子量 |
608.6 g/mol |
IUPAC名 |
[2,5-dibromo-4-[tri(propan-2-yl)silyloxymethyl]phenyl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C26H48Br2O2Si2/c1-17(2)31(18(3)4,19(5)6)29-15-23-13-26(28)24(14-25(23)27)16-30-32(20(7)8,21(9)10)22(11)12/h13-14,17-22H,15-16H2,1-12H3 |
InChIキー |
NHOWBYVOTZRTIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC(=C(C=C1Br)CO[Si](C(C)C)(C(C)C)C(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-](/img/structure/B12634016.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
![2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine](/img/structure/B12634027.png)
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634038.png)
![(2,3-Dihydro-furo[2,3-B]pyridin-3-YL)-methyl-amine](/img/structure/B12634040.png)
![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)

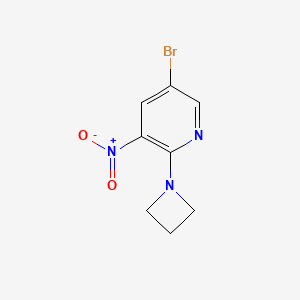
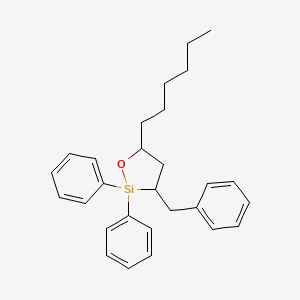
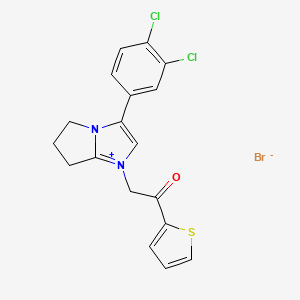
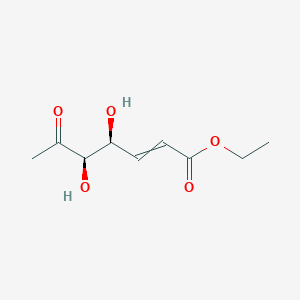
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)
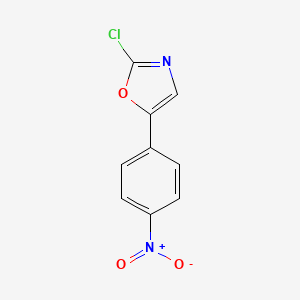
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
